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Compound of Interest

Compound Name: EST73502

Cat. No.: B10824836

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of EST73502 (also
known as WLB-73502), a novel dual py-opioid receptor (MOR) partial agonist and sigma-1
receptor (01R) antagonist, against the standard opioids morphine and oxycodone. The data
presented is compiled from key preclinical studies to highlight the analgesic efficacy and safety
profile of this compound.

Mechanism of Action

EST73502 is a selective and orally active compound that can penetrate the blood-brain barrier.
[1] Its dual mechanism of action involves:

e p-Opioid Receptor (MOR) Partial Agonism: It acts as a partial agonist at the MOR, primarily
signaling through the G-protein pathway with minimal recruitment of B-arrestin-2.[2][3][4] This
biased signaling is hypothesized to contribute to its improved safety profile.

o Sigma-1 Receptor (01R) Antagonism: It antagonizes the 01R, a protein known to modulate
opioid analgesia and contribute to pain hypersensitivity.[3][5] This action is thought to
enhance the analgesic effects of MOR activation, particularly in neuropathic pain states.[3]

Signaling Pathway Overview
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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